molecular formula C13H17N B14703965 N-butyl-3-phenylprop-2-en-1-imine CAS No. 15286-55-2

N-butyl-3-phenylprop-2-en-1-imine

Cat. No.: B14703965
CAS No.: 15286-55-2
M. Wt: 187.28 g/mol
InChI Key: XQAXOKLIOHMDIN-UHFFFAOYSA-N
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Description

N-butyl-3-phenylprop-2-en-1-imine is an organic compound characterized by the presence of a butyl group, a phenyl group, and an imine functional group. This compound is known for its unique chemical structure, which makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-3-phenylprop-2-en-1-imine can be synthesized through several methods. One common approach involves the condensation reaction between N-butylamine and cinnamaldehyde. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques, such as chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-phenylprop-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of N-butyl-3-phenylprop-2-en-1-amine.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-butyl-3-phenylprop-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3-phenylprop-2-en-1-amine: Similar structure but with an amine group instead of an imine group.

    N-butyl-3-phenylprop-2-en-1-nitrile: Contains a nitrile group instead of an imine group.

    N-butyl-3-phenylprop-2-en-1-oxime: Contains an oxime group instead of an imine group.

Uniqueness

N-butyl-3-phenylprop-2-en-1-imine is unique due to its imine functional group, which imparts distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

N-butyl-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAXOKLIOHMDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341765
Record name 1-Butanamine, N-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15286-55-2
Record name 1-Butanamine, N-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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